molecular formula C15H10F3N3S B5754381 4-(pyridin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

4-(pyridin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

Cat. No.: B5754381
M. Wt: 321.3 g/mol
InChI Key: QZGPAJYZWMBLEX-UHFFFAOYSA-N
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Description

4-(pyridin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is a compound that features a pyridine ring, a trifluoromethyl group, and a thiazole ring

Properties

IUPAC Name

4-pyridin-4-yl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3S/c16-15(17,18)11-1-3-12(4-2-11)20-14-21-13(9-22-14)10-5-7-19-8-6-10/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGPAJYZWMBLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable amine with a thioamide under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles or electrophiles depending on the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(pyridin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(pyridin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine: Shares the trifluoromethyl and pyridine moieties.

    Thiazole Derivatives: Compounds with similar thiazole rings.

    Fluorinated Aromatics: Compounds containing fluorinated aromatic rings.

Uniqueness

4-(pyridin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is unique due to the combination of its trifluoromethyl group, pyridine ring, and thiazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

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